BenchChemオンラインストアへようこそ!

Vlgklsqelhklqtyprtntgsnty

Amylin Receptor Pharmacology Selectivity Profiling Metabolic Research

AC187 (CAS 151804-77-2) is a synthetic 25-amino acid peptide derived from salmon calcitonin that serves as a potent, competitive, and orally bioavailable amylin receptor antagonist. Unlike AC253 and sCT(8-32), AC187 maintains a >400-fold selectivity window over CGRP receptors and blocks >90% of amylin-stimulated hyperlactemia in vivo. Its oral bioavailability enables chronic dosing without osmotic minipumps, making it essential for metabolic and neurodegenerative studies. Reference this specific antagonist to eliminate CGRP/adrenomedullin receptor confounding.

Molecular Formula C127H205N37O40
Molecular Weight 2890.2 g/mol
Cat. No. B13399387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVlgklsqelhklqtyprtntgsnty
Molecular FormulaC127H205N37O40
Molecular Weight2890.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C
InChIInChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)
InChIKeyZLFXHYNEZYAYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC187 (Vlgklsqelhklqtyprtntgsnty) – Potent and Selective Amylin Receptor Antagonist for Metabolic and Neuroscience Research


AC187 (CAS 151804-77-2), sequence Ac-VLGKLSQELHKLQTYPRTNTGSNTY-NH₂, is a 25-amino acid synthetic peptide derived from the C-terminal fragment (positions 8–32) of salmon calcitonin with Asn³⁰ and Tyr³² substitutions . It functions as a potent, competitive, and orally bioavailable antagonist of amylin receptors, a member of the calcitonin family of G protein-coupled receptors that also includes calcitonin gene-related peptide (CGRP) and adrenomedullin receptors . Its high affinity and pronounced receptor selectivity distinguish it from closely related peptide antagonists such as AC253 and sCT(8-32), making it a critical tool for dissecting amylin-specific signaling in metabolic regulation, neuroprotection, and feeding behavior studies [1].

Why AC187 Cannot Be Replaced by AC253, sCT(8-32), or CGRP(8-37) in Amylin-Specific Studies


Although AC187, AC253, and sCT(8-32) share a common salmon calcitonin-derived backbone, their pharmacological profiles diverge significantly in ways that critically impact experimental outcomes. Substituting AC187 with AC253 introduces a ~5-fold reduction in potency for adrenomedullin receptor binding, while AC187 maintains a >400-fold selectivity window for amylin over CGRP receptors compared to sCT(8-32) and CGRP(8-37), which exhibit pronounced CGRP receptor cross-reactivity [1]. Furthermore, AC187 is orally bioavailable, whereas AC253 is not, limiting in vivo experimental design options . These differences are not merely academic—in functional assays of amylin-mediated metabolic actions, AC187 demonstrates superior antagonism compared to both sCT(8-32) and CGRP(8-37), underscoring that generic substitution will yield quantitatively and qualitatively different results [2].

Quantitative Differentiation of AC187 from Closest Analogs: Potency, Selectivity, and Functional Antagonism


Sub-Nanomolar Amylin Receptor Antagonism with Defined Selectivity Over Calcitonin and CGRP Receptors

AC187 inhibits amylin receptor binding with an IC₅₀ of 0.48 nM and a Kᵢ of 0.275 nM [1]. In competitive binding assays using rat nucleus accumbens membranes, AC187 displays a Kᵢ of 79 pM and exhibits >400-fold greater potency for displacing amylin binding compared to calcitonin gene-related peptide (CGRP) receptor binding [2]. Vendor-reported selectivity ratios indicate 38-fold selectivity over calcitonin receptors and 400-fold selectivity over CGRP receptors . In contrast, the closely related antagonist sCT(8-32) fails to discriminate strongly between calcitonin and amylin receptors, limiting its utility in amylin-specific studies [3].

Amylin Receptor Pharmacology Selectivity Profiling Metabolic Research

AC187 vs. AC253: Quantitative Comparison of Adrenomedullin Receptor Binding Affinity

In Rat-2 fibroblast cells expressing specific adrenomedullin receptors, AC187 inhibits ¹²⁵I-adrenomedullin binding with an IC₅₀ of 129 ± 39 nM, whereas the closely related amylin antagonist AC253 exhibits an IC₅₀ of 25 ± 8 nM [1]. The CGRP receptor antagonist CGRP(8-37) shows the weakest inhibition with an IC₅₀ of 214 ± 56 nM. This 5.2-fold difference in adrenomedullin receptor affinity between AC187 and AC253 is statistically significant (p < 0.05) and has functional consequences: at micromolar concentrations, both AC187 and AC253 antagonize adrenomedullin-stimulated cAMP production, but the lower affinity of AC187 for adrenomedullin receptors translates to reduced interference in studies focused on amylin-specific signaling [2].

Adrenomedullin Receptor Binding Affinity Amylin Antagonist Comparison

Superior Antagonism of Amylin-Mediated Metabolic Actions: AC187 vs. sCT(8-32) and CGRP(8-37)

In a comparative functional study, AC187 was identified as the most potent antagonist of amylin's effects on isolated rat soleus muscle glycogen metabolism, surpassing both sCT(8-32) and CGRP(8-37) [1]. In vivo, AC187 reduced amylin-stimulated hyperlactemia in rats more effectively than either sCT(8-32) or CGRP(8-37) [2]. Specifically, infusion of AC187 inhibited by more than 90% the lactate increment evoked by infusions of rat amylin in anesthetized rats [3]. The rank order of potency for inhibiting amylin binding to rat nucleus accumbens membranes was AC187 > sCT(8-32) > CGRP(8-37), whereas for inhibiting CGRP binding to SK-N-MC cells the order was reversed (CGRP(8-37) > AC187 > sCT(8-32)) [4].

Metabolic Pharmacology Glycogen Metabolism In Vivo Antagonism

Oral Bioavailability: A Key Differentiator Between AC187 and AC253

AC187 is documented as orally active (orally bioactive), enabling systemic amylin receptor antagonism via oral gavage or dietary administration in rodent models . In contrast, AC253 is not reported to possess oral bioavailability and is typically administered via intracerebroventricular (ICV) or intravenous routes . This pharmacokinetic distinction is critical for chronic feeding studies and long-term metabolic phenotyping, where repeated surgical or injectable dosing introduces confounding stress variables. While quantitative oral bioavailability (%F) values are not published, the functional efficacy of orally administered AC187 has been demonstrated in vivo: systemic and central administration both increase food intake and attenuate the effects of exogenous amylin and salmon calcitonin [1].

Oral Bioactivity In Vivo Dosing Pharmacokinetics

Neuroprotection Against β-Amyloid Toxicity: AC187 Blocks Caspase-Mediated Apoptosis

In primary rat cholinergic basal forebrain neurons, pretreatment with AC187 (10 μM) significantly attenuates β-amyloid (Aβ)-induced neurotoxicity, improving neuronal survival compared to Aβ-treated controls [1]. Mechanistically, AC187 blocks Aβ-induced activation of initiator and effector caspases that mediate apoptotic cell death, as demonstrated by caspase activity assays . The closely related antagonist AC253 (10 μM) also exhibits neuroprotective effects against Aβ toxicity in vitro, but quantitative comparisons of efficacy at equimolar concentrations have not been reported [2]. Notably, cyclic AC253 (cAC253) demonstrates improved brain penetration and reduces Aβ plaque burden in Alzheimer's disease mouse models, an advantage not documented for linear AC187 .

Neuroprotection Alzheimer's Disease β-Amyloid Toxicity

Optimal Experimental Scenarios for AC187 Utilization Based on Quantitative Evidence


Dissecting Amylin-Specific Metabolic Signaling in Vivo

Utilize AC187 in rodent models of glucose homeostasis and energy balance where selective blockade of amylin receptors is required without confounding CGRP or adrenomedullin receptor engagement. The 400-fold selectivity over CGRP and >90% in vivo inhibition of amylin-stimulated hyperlactemia [6] validate its use for measuring endogenous amylin's role in glucagon secretion, gastric emptying, and postprandial glycemia . Oral administration (via gavage or diet) enables chronic dosing paradigms that avoid surgical implantation of osmotic minipumps required for AC253 .

In Vitro Neuroprotection Studies Focusing on Amylin Receptor-Mediated Aβ Toxicity

Employ AC187 at 10 μM in primary neuronal cultures or cell lines to block Aβ-induced caspase activation and apoptotic cell death [6]. This application is particularly suited for mechanistic studies where brain penetration is not required and where the goal is to establish the amylin receptor dependency of Aβ neurotoxicity. For in vivo Alzheimer's disease models requiring CNS exposure, consider cyclic AC253 (cAC253) due to its documented brain penetrance and plaque-reducing efficacy .

Comparative Pharmacology of Calcitonin Family Receptor Antagonists

Include AC187 as a reference amylin receptor antagonist in head-to-head comparisons with sCT(8-32), CGRP(8-37), and AC253 to define receptor subtype selectivity profiles. The quantitative binding data (IC₅₀ = 129 ± 39 nM for adrenomedullin receptor; Kᵢ = 79 pM for amylin binding in nucleus accumbens) [6] provide a benchmark for calibrating assay sensitivity and interpreting functional outcomes across different receptor populations .

Feeding Behavior and Body Weight Regulation Studies

Administer AC187 centrally (ICV) or systemically to increase food intake and attenuate the anorectic effects of exogenous amylin and salmon calcitonin [6]. The compound's oral bioavailability supports chronic dietary incorporation for long-term body weight and adiposity studies, as demonstrated in rats where AC187 infusion into the area postrema significantly increased food intake .

Quote Request

Request a Quote for Vlgklsqelhklqtyprtntgsnty

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.